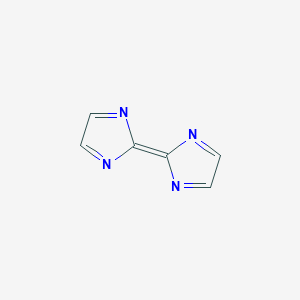

2-(2H-imidazol-2-ylidene)-2H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

113449-19-7 |

|---|---|

Molecular Formula |

C6H4N4 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

2-imidazol-2-ylideneimidazole |

InChI |

InChI=1S/C6H4N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H |

InChI Key |

HVEHTNLSYGZELD-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2N=CC=N2)N=C1 |

Canonical SMILES |

C1=NC(=C2N=CC=N2)N=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 2h Imidazol 2 Ylidene 2h Imidazole

Electronic Structure Elucidation and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds define the fundamental characteristics of a molecule. For 2-(2H-imidazol-2-ylidene)-2H-imidazole, computational methods are employed to map its electron density, determine its most stable geometric configuration, and analyze the bonding framework that holds the atoms together.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org DFT calculations are used to determine the ground-state optimized geometry, electron distribution, and other key properties of the this compound molecule.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For the imidazol-2-ylidene framework, DFT calculations help in quantifying bond lengths and angles. For instance, the critical C-N bonds within the heterocyclic ring and the unique bonds associated with the central carbene-like carbon are precisely calculated. Hybrid functionals, such as B3LYP, are commonly employed in these studies as they provide reliable results for organic and organometallic systems. scribd.com

The electronic properties derived from DFT include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. malayajournal.org In this compound, the nitrogen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic). The central ylidene carbon possesses a significant lone pair, making it a strong nucleophilic center.

| Parameter | Typical Calculated Value |

|---|---|

| C(carbene)-N Bond Length | ~1.37 Å |

| N-C(vinyl) Bond Length | ~1.39 Å |

| C(vinyl)-C(vinyl) Bond Length | ~1.36 Å |

| N-C(carbene)-N Bond Angle | ~102° |

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. scribd.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to achieving high accuracy. While computationally more demanding than DFT, these methods are crucial for benchmarking results and for systems where DFT may be less reliable.

For this compound, ab initio calculations can provide a more precise determination of its electronic energy and wavefunction. This is particularly important for accurately describing phenomena such as electron correlation, which plays a role in the stability and reactivity of the carbene center. High-level ab initio calculations serve as a "gold standard" to validate the geometries and energies predicted by more computationally efficient DFT methods.

The stability of the imidazol-2-ylidene ring is often attributed to cyclic π-electron delocalization, a key feature of aromaticity. acs.orgacs.org Unlike classic aromatic compounds like benzene, the aromatic character of imidazol-2-ylidenes is a subject of detailed investigation. Theoretical studies employ various criteria—energetic, magnetic, and structural—to quantify this property. acs.orgacs.org

Energetic analysis involves calculating the aromatic stabilization energy (ASE), often by comparing the cyclic system to an appropriate acyclic reference compound. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are also used. A negative NICS value in the center of the ring is a hallmark of aromaticity, indicating a diamagnetic ring current induced by an external magnetic field.

Studies consistently show that imidazol-2-ylidenes possess significant cyclic electron delocalization. acs.org The π-system involves the two nitrogen atoms and three carbon atoms of the ring, containing 6 π-electrons, which satisfies Hückel's (4n+2) rule for aromaticity. youtube.com However, the degree of aromaticity is considered less pronounced than that of the corresponding imidazolium (B1220033) cation or benzene. acs.org This delocalization is crucial for the stability of the carbene, delocalizing the lone pair on the C2 carbon and reducing its reactivity compared to other carbenes. au.dk

Molecular Orbital Theory and Frontier Orbital Analysis of Reactivity

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. brsnc.inyoutube.com Of particular importance for understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic and basic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, determining its electrophilic or acidic character. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be largely localized on the lone pair of the central ylidene carbon atom, making this site the primary center for nucleophilic attack. The LUMO is likely a π* orbital distributed over the imidazole (B134444) rings. Computational analysis of the HOMO and LUMO energy levels and their spatial distribution provides a quantitative basis for predicting how the molecule will interact with other reagents.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.28 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.27 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap | 4.01 | Indicator of Chemical Stability and Reactivity |

Excited State Properties and Photophysical Simulations

While ground-state properties determine the stability and general reactivity of a molecule, excited-state properties govern its response to light, including absorption and emission. rsc.orgnih.gov Computational methods are essential for simulating these properties and predicting the photophysical behavior of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.comnih.gov It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. These calculated energies correspond to the wavelengths of maximum absorption (λmax) in an experimental spectrum. nih.gov

The TD-DFT calculation for this compound would predict the electronic transitions responsible for its absorption of light. The primary transitions are typically from π orbitals (like the HOMO) to π* orbitals (like the LUMO). The results from a TD-DFT calculation include the excitation energy (in eV or nm), the oscillator strength (which relates to the intensity of the absorption peak), and the nature of the orbitals involved in the transition. researchgate.net This information is invaluable for interpreting experimental spectra and understanding the photochemistry of the molecule. researchgate.net

| Excited State | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 285 | 0.150 | HOMO -> LUMO (π -> π) |

| S2 | 240 | 0.085 | HOMO-1 -> LUMO (π -> π) |

| S3 | 225 | 0.210 | HOMO -> LUMO+1 (π -> π*) |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to explore the reactivity of this compound, providing detailed information on reaction pathways, transition states, and the influence of the surrounding environment.

Energy Profiles for Elementary Reactions Involving this compound

Density functional theory (DFT) calculations are widely used to map the potential energy surfaces of chemical reactions, identifying stable intermediates and the transition states that connect them. For reactions involving imidazole derivatives, DFT has been successfully applied to determine rotational barriers and reaction mechanisms.

| Reaction | Activation Energy (Ea, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) | Transition State Geometry |

|---|---|---|---|

| Dimer Dissociation | 25.8 | 15.2 | Elongated C-C bond between imidazole rings |

| Protonation at N | 5.3 | -12.7 | Partial bond formation between N and H+ |

The transition state for the dissociation would be characterized by a significantly elongated central carbon-carbon bond, representing the point of maximum energy along the reaction coordinate towards the formation of two separate carbene molecules. Another important elementary reaction is the protonation at one of the nitrogen atoms, which is a key step in many catalytic cycles involving N-heterocyclic carbenes. The energy profile for this reaction would likely show a low activation barrier, reflecting the basicity of the imidazole nitrogen.

Solvent Effects on Reaction Energetics and Kinetics

The solvent environment can have a profound impact on the energetics and kinetics of chemical reactions. For reactions involving charged or polar species, such as those often encountered with imidazole derivatives, solvent effects are particularly significant. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the influence of a solvent on the energies of reactants, transition states, and products.

For the dissociation of this compound, the polarity of the solvent would be expected to influence the stability of the resulting carbene monomers. In the case of reactions involving the formation of charged transition states, polar solvents generally lead to a lowering of the activation energy and an acceleration of the reaction rate. For instance, in the alkylation of 1-methylimidazole, a related reaction, an increase in solvent polarity has been shown to increase the reaction rate. ku.edu This is attributed to the stabilization of the charged transition state by the polar solvent molecules. Conversely, polar protic solvents can sometimes retard reaction rates by forming hydrogen bonds with the reactants, thereby inhibiting their nucleophilic attack. ku.edu

The following table illustrates the hypothetical effect of different solvents on the activation energy for the dissociation of this compound, as could be predicted by computational studies.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.8 |

| Toluene | 2.4 | 24.5 |

| Acetonitrile | 37.5 | 22.1 |

| Water | 78.4 | 20.8 |

These theoretical investigations, while based on analogies to related systems, provide a foundational understanding of the complex interplay between structure, photophysics, and reactivity in this compound.

Reactivity and Reaction Mechanisms of 2 2h Imidazol 2 Ylidene 2h Imidazole

Characteristic Electrophilic and Nucleophilic Reactivity Profiles

The primary center of nucleophilicity in 2-(2H-imidazol-2-ylidene)-2H-imidazole is the divalent carbon atom of the imidazol-2-ylidene ring. This carbon atom possesses a lone pair of electrons in a non-bonding sp²-hybridized orbital, making it a strong electron donor. Consequently, it readily reacts with a wide array of electrophiles.

Conversely, the imidazole (B134444) rings themselves can be susceptible to electrophilic attack, particularly at the nitrogen and carbon atoms of the imidazole rings, although this is less pronounced than the nucleophilicity of the carbene carbon. The π-electron system of the imidazole rings can interact with strong electrophiles, leading to substitution or addition reactions.

The interaction of electron-rich imidazol-2-ylidenes with electron-poor cyanocarbons has been reported, leading to the formation of various ring structures. For instance, reactions with tetracyanoethylene (TCNE) can result in adducts formed through carbon-carbon bond formation. Furthermore, the reaction of imidazol-2-ylidenes with cyanogen chloride can lead to cyanation of the imidazole ring.

The nucleophilic character of imidazol-2-ylidenes is also evident in their reactions with electron-deficient fluoroolefins. For example, stable 1:1 adducts are formed with tetrafluoroethylene, hexafluorocyclobutene, and octafluorocyclopentene. The nature of these adducts can range from nonpolarized olefins to ylides with significant charge separation, depending on the fluoroolefin used.

Table 1: Representative Nucleophilic Reactions of Imidazol-2-ylidenes

| Reactant | Electrophile | Product Type | Reference |

| Imidazol-2-ylidene | Tetracyanoethylene | Ring-fused cyanocarbon adduct | |

| Imidazol-2-ylidene | Cyanogen Chloride | Cyanated imidazole | |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene | Tetrafluoroethylene | 1:1 adduct | |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene | Hexafluorocyclobutene | Ylidic adduct |

Acid-Base Chemistry and Protonation/Deprotonation Equilibria

The presence of both acidic and basic sites in this compound underpins its amphoteric nature. The lone pair of electrons on the divalent carbon of the ylidene ring imparts strong basicity to the molecule. Protonation occurs readily at this carbon to form a 2,2'-biimidazolium salt.

The imidazole rings also contain N-H protons that can be abstracted by a strong base, rendering the molecule acidic. Deprotonation leads to the formation of an imidazolate anion, which can then participate in further reactions. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base. The pKa for the deprotonation of the N-H proton of imidazole is around 14.5, indicating it is a weak acid.

The hydrolysis of imidazol-2-ylidenes has been investigated, revealing that in a predominantly aqueous environment, they react to form stable solutions of the corresponding imidazolium (B1220033) hydroxide with a high pH. In a more aprotic environment, a hydrogen-bridged carbene-water complex can be formed, which is in dynamic equilibrium with the imidazolium hydroxide at higher water concentrations.

Table 2: Acid-Base Properties of Imidazole Derivatives

| Species | pKa | Property | Reference |

| Imidazolium ion (conjugate acid) | ~7.0 | Basic | |

| Imidazole (N-H) | 14.5 | Acidic | |

| Imidazol-2-ylidene + H₂O | - | Forms imidazolium hydroxide (pH ~13) |

Oxidative and Reductive Pathways Involving the Imidazol-2-ylidene Moiety

The imidazol-2-ylidene moiety in this compound is redox-active. The carbene carbon can undergo single-electron transfer (SET) reactions, acting as a potent reducing agent. N-heterocyclic carbenes can catalyze a variety of redox processes, often involving the formation of radical intermediates.

Inspired by the role of NHCs in biological systems, their ability to facilitate umpolung (polarity reversal) reactivity has been extensively explored. The addition of an NHC to an aldehyde generates a Breslow intermediate, which is a key species in many NHC-catalyzed redox reactions. This intermediate can be oxidized to generate an acyl azolium species, which is a versatile acylating agent.

Conversely, the imidazolium part of the molecule can be reduced. Electrochemical studies on 2,2'-biimidazolium salts have shown that they can undergo reversible one-electron reduction to form stable radical cations. The redox potentials of these salts can be tuned by the substituents on the imidazole rings.

Table 3: Redox Potentials of Related Imidazole Systems

| Compound/System | Redox Process | Potential (E₁/₂) | Notes | Reference |

| NHC-Breslow Intermediate | Oxidation | - | Generates acyl azolium | |

| 2,2'-Biimidazolium Salts | Reduction | Varies | Reversible one-electron reduction |

Cycloaddition and Rearrangement Reactions

Imidazole derivatives are known to participate in cycloaddition reactions, acting as either the diene or dienophile component depending on the reaction partner and conditions. The imidazole ring can undergo [4+2] cycloaddition (Diels-Alder) reactions. Theoretical studies have explored the use of the Diels-Alder reaction to modify the energetic properties of monocyclic imidazole-based compounds. Intramolecular inverse-electron-demand Diels-Alder reactions between imidazoles and 1,2,4-triazines have been shown to be an effective route to synthesize fused heterocyclic systems.

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the inherent reactivity of the imidazole rings suggests that such transformations are plausible. The carbene moiety can also react with 1,3-dipoles to undergo [3+2] cycloaddition reactions.

Photochemical rearrangements of imidazoles have been studied, revealing complex reaction pathways that can lead to the formation of various isomers. These rearrangements often proceed through conical intersections and can involve a series of geometric changes. While not a direct reaction of the ground state, these studies provide insight into the potential for skeletal rearrangements of the imidazole core under specific conditions.

Table 4: Examples of Cycloaddition Reactions with Imidazole Derivatives

| Imidazole Derivative | Reaction Type | Reaction Partner | Product | Reference |

| Imidazole dienes | Diels-Alder | Substituted ethylenes/acetylenes | Bridge-ring compounds | |

| Imidazole tethered to 1,2,4-triazine | Intramolecular inverse-electron-demand Diels-Alder | - | Tetrahydro-1,5-naphthyridines |

Reactivity in the Presence of Main Group Elements and Non-Metal Species

The nucleophilic carbene center of this compound readily reacts with a variety of main group element halides and other electrophilic species. For instance, silylation of imidazol-2-ylidenes can lead to the formation of bridged silylene imidazolium salts.

Reactions with non-metal species are also well-documented. The reaction of imidazol-2-ylidenes with elemental sulfur or selenium is a common method for the synthesis of imidazole-2-thiones and imidazole-2-selones, respectively. This transformation proceeds via the in-situ generation of the nucleophilic carbene, which then attacks the chalcogen.

Furthermore, the backbone of the imidazole ring can be functionalized through reactions with main group elements. For example, sequential metal-halogen exchange reactions can be used to introduce substituents at the 4- and 5-positions of the imidazole ring, allowing for the fine-tuning of the electronic properties of the resulting N-heterocyclic carbene.

Table 5: Reactions of Imidazol-2-ylidenes with Main Group and Non-Metal Species

| Imidazol-2-ylidene Derivative | Reagent | Product Type | Reference |

| Imidazol-2-ylidene | Ph₂SiCl₂ | Bridged silylene imidazolium salt | |

| In situ generated imidazol-2-ylidene | Sulfur (S₈) | Imidazole-2-thione | |

| Backbone-lithiated imidazole | Phenyl benzenethiosulfonate | Backbone thio-functionalized imidazole |

Coordination Chemistry of 2 2h Imidazol 2 Ylidene 2h Imidazole As a Ligand

Synthesis and Characterization of Metal Complexes with 2-(2H-imidazol-2-ylidene)-2H-imidazole

The synthesis of metal complexes with this compound typically involves the reaction of the pre-formed ligand or its precursor with a suitable metal salt in an appropriate solvent. The ligand can coordinate to metal centers through the carbene carbon and one of the imidazole (B134444) nitrogen atoms, acting as a bidentate ligand. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Transition metal complexes of ligands analogous to this compound, such as bis(imidazolyl) derivatives, have been successfully synthesized and characterized. For instance, palladium(II) complexes have been prepared and studied for their potential applications in catalysis and medicine. The synthesis of a palladium(II) complex with an amino methyl imidazole (AMI) ligand, [Pd(AMI)Cl₂], demonstrates the coordination of the imidazole nitrogen to the metal center nih.gov. Similarly, copper(II) complexes with related bis(imidazole) ligands have been synthesized and their structures elucidated, often revealing square pyramidal or octahedral geometries depending on the co-ligands present amazonaws.com.

The characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole C=N and N-H bonds upon coordination provide evidence of metal-ligand bond formation nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Shifts in the resonances of the imidazole protons and carbons upon coordination confirm the ligand's binding to the metal.

UV-Visible Spectroscopy: Electronic transitions in the visible and ultraviolet regions provide information about the electronic structure and geometry of the metal complexes. For example, d-d transitions in copper(II) complexes can indicate the coordination environment around the metal ion amazonaws.com.

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the composition of the complexes nih.gov.

Table 1: Representative Transition Metal Complexes of Analogous Bis(imidazole) Ligands

| Metal | Ligand System | Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Pd(II) | Amino methyl imidazole | [Pd(AMI)Cl₂] | Square Planar | nih.gov |

| Cu(II) | 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Cu(H₃L)(NO₃)·2H₂O | Distorted Square Pyramidal | amazonaws.com |

| Fe(II) | bis(1-methylimidazol-2-yl)phenylmethoxymethane | [Fe(BIPhMe)Cl₂] | Tetrahedral | nih.gov |

| Co(II) | bis(1-methylimidazol-2-yl)phenylmethoxymethane | [Co(BIPhMe)Cl₂] | Tetrahedral | nih.gov |

| Ru(II) | bis(imidazole-1-yl)methane | [Ru₂(L1)₂(p-cym)₂Cl₂]Cl₂ | Binuclear Cyclic | spbu.ru |

The coordination chemistry of this compound with main group metals is a less explored area compared to transition metals. However, studies on related N-heterocyclic carbene (NHC) and bis(imidazole) ligands with main group elements suggest that stable complexes can be formed. For instance, theoretical studies have been conducted on ligand-stabilized E₂ molecules (where E is a group 14 or 15 element) with NHC ligands, predicting thermodynamic stability for many of these complexes nih.gov. The strong σ-donating ability of NHCs makes them suitable for stabilizing low-valent main group elements.

The synthesis of such complexes would likely involve the reaction of the ligand with a main group halide or organometallic precursor. Characterization would rely on similar techniques as for transition metal complexes, with a particular emphasis on NMR spectroscopy (including nuclei such as ²⁹Si, ¹¹⁹Sn, ²⁰⁷Pb where applicable) and X-ray crystallography to elucidate the structures.

Ligand Field Theory and Spectroscopic Analysis of Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. LFT considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies purdue.eduwikipedia.org. The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the coordination geometry.

For complexes of this compound, the ligand is expected to be a strong σ-donor due to the carbene-like nature of the coordinating carbon. This strong σ-donation would lead to a significant splitting of the d-orbitals. The π-acceptor properties of the imidazole rings could also play a role in the metal-ligand bonding researchgate.net.

Spectroscopic techniques are crucial for probing these metal-ligand interactions:

UV-Visible Spectroscopy: The position and intensity of d-d electronic transitions are directly related to the ligand field splitting parameter, Δ. By analyzing the electronic spectra, one can determine the ligand field strength and gain insights into the coordination geometry uomustansiriyah.edu.iq.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), high-spin Fe(III)), EPR spectroscopy provides detailed information about the electronic environment of the metal ion, including the symmetry of the ligand field and the nature of the metal-ligand bonding.

Influence of Ligand Design on Coordination Geometry and Electronic Properties

The design of the ligand plays a critical role in determining the coordination geometry and electronic properties of the resulting metal complexes. In the case of this compound, modifications to the imidazole rings, such as the introduction of bulky substituents, can influence the steric environment around the metal center, thereby affecting the coordination number and geometry.

For example, the bite angle of the bidentate ligand is a key factor in determining the stability of different coordination geometries. A flexible backbone connecting the two imidazole moieties can allow for a range of bite angles, accommodating different metal ion preferences. Studies on bis(benzimidazolin-2-ylidene) ligands in nickel-catalyzed reactions have shown that the bite angle and the steric bulk of the ligand significantly impact catalytic performance acs.org.

The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing groups on the imidazole rings. Electron-donating groups would enhance the σ-donor strength of the ligand, leading to a stronger ligand field and a larger Δ value. Conversely, electron-withdrawing groups would decrease the donor strength. These modifications would be reflected in the spectroscopic and redox properties of the metal complexes nih.gov.

Multimetallic Systems Incorporating this compound Ligands

The this compound ligand possesses multiple nitrogen atoms that could potentially act as bridging sites to form multimetallic systems. The non-coordinating imidazole nitrogen atoms could bind to a second metal center, leading to the formation of dinuclear or polynuclear complexes.

The formation of such multimetallic systems is well-documented for related bis(imidazole) ligands. For example, bis(imidazol-1-yl)methane has been shown to act as a bridging ligand in the formation of a binuclear ruthenium(II) complex spbu.ru. The flexible nature of the linker between the imidazole units in such ligands allows them to span two metal centers, facilitating the assembly of coordination polymers rsc.org. The magnetic and electronic properties of these multimetallic systems are often of great interest, as they can exhibit cooperative effects between the metal centers.

Redox Chemistry of this compound Metal Complexes

The redox behavior of metal complexes is a fundamental aspect of their chemistry, with implications for their reactivity and potential applications in catalysis and materials science. The redox properties of complexes containing this compound will be influenced by both the metal center and the ligand itself.

The ligand can influence the redox potential of the metal center through its electronic properties. A strong σ-donating ligand like this compound is expected to stabilize higher oxidation states of the metal, thus making the M(n+1)/M(n) redox couple more negative (i.e., harder to oxidize). Deprotonation of the imidazole N-H group can have a dramatic effect on the redox potential, significantly lowering it researchgate.net.

Furthermore, the ligand itself can be redox-active. N-heterocyclic carbenes decorated with amino groups have been shown to undergo reversible one-electron oxidations, leading to the formation of stable radical cations nih.gov. This ligand-based redox activity can lead to complex electrochemical behavior and the ability to access multiple redox states in the metal complex, which is a desirable feature for catalytic applications involving electron transfer steps nih.gov.

Cyclic voltammetry is the primary technique used to study the redox chemistry of these complexes, allowing for the determination of formal reduction potentials and the assessment of the reversibility of electron transfer processes.

Catalytic Applications of 2 2h Imidazol 2 Ylidene 2h Imidazole and Its Metal Complexes

Organocatalysis Mediated by 2-(2H-imidazol-2-ylidene)-2H-imidazole

The imidazole (B134444) moiety is a versatile functional group in organocatalysis, capable of acting as a Brønsted acid, a Brønsted base, a hydrogen-bond donor, and a nucleophile. The unique electronic properties of this compound, which features two interconnected imidazole rings, suggest its potential as a bifunctional or cooperative organocatalyst.

Activation of Substrates via Non-Covalent Interactions

Imidazole and its derivatives are known to activate substrates through a variety of non-covalent interactions, primarily hydrogen bonding. nih.gov The imidazole ring possesses both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (the lone pair on the sp2-hybridized nitrogen), allowing it to engage in specific interactions with substrate molecules, thereby enhancing their reactivity. nih.gov This dual ability can lead to the formation of organized transition states, which is crucial for efficient catalysis.

In the context of this compound, the presence of multiple nitrogen atoms could facilitate the activation of electrophiles and nucleophiles simultaneously. For instance, in reactions such as the Michael addition or aldol reaction, one imidazole ring could activate the electrophile through hydrogen bonding, while the other activates the nucleophile. This cooperative activation is a powerful strategy in organocatalysis for accelerating reactions and controlling selectivity.

Studies on related phenol-imidazole systems have demonstrated the importance of intramolecular hydrogen bonds in facilitating proton-coupled electron transfer (PCET) processes. nih.govnih.gov These processes are fundamental to many enzymatic and synthetic catalytic cycles. The structure of this compound suggests the potential for intramolecular proton transfer between the two imidazole rings, which could play a key role in catalytic cycles that require proton shuttling.

Stereoselective Organocatalytic Transformations

Chiral imidazole-containing compounds have emerged as effective organocatalysts for a range of stereoselective transformations. The development of chiral bis(imidazolium)-based halogen-bond donors has enabled enantioselective recognition and catalysis. nih.govchemrxiv.org These catalysts utilize halogen bonding to activate substrates and create a chiral environment for the reaction to proceed with high enantioselectivity.

Furthermore, chiral bis(imidazoline) and bis(oxazoline) ligands, which share structural similarities with a bidentate coordination mode of this compound, have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov The design of chiral biaryl P,N-ligands incorporating an imidazole moiety has also led to highly enantioselective A³-coupling reactions. semanticscholar.org These examples underscore the potential of incorporating chirality into bis(imidazole) frameworks to achieve stereocontrol.

For this compound, the synthesis of chiral derivatives could pave the way for its application in stereoselective organocatalysis. The rigid, planar structure of the fused imidazole rings could serve as a scaffold for the introduction of chiral substituents that can effectively control the stereochemical outcome of a reaction.

Transition Metal Catalysis Involving this compound Ligands

The imidazol-2-ylidene moiety is a classic example of an N-heterocyclic carbene (NHC), a class of ligands that has revolutionized transition metal catalysis. NHCs are strong σ-donors and form robust bonds with metal centers, leading to highly stable and active catalysts. The bis(imidazol-2-ylidene) structure of the titular compound makes it an excellent candidate for a bidentate "pincer" ligand, which can chelate to a metal center and provide enhanced stability and control over the catalytic process.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Chiral linker-bridged bis-N-heterocyclic carbene palladium complexes have been synthesized and applied in asymmetric Suzuki-Miyaura coupling reactions, achieving moderate to good enantioselectivity. rsc.org This highlights the potential for designing chiral variants of this compound for asymmetric cross-coupling.

| Catalyst Precursor | Reaction Type | Substrates | Product Yield | Reference |

| Pd(OAc)₂ / IPr·HCl | Suzuki-Miyaura | 4-Chlorotoluene, Phenylboronic acid | 98% | acs.org |

| Pincer Pd Complex | Heck Coupling | Iodobenzene, Styrene | 95% | researchgate.net |

| Chiral Bis(NHC)-Pd | Asymmetric Suzuki | 1-Naphthylboronic acid, 2-Bromotoluene | 90% (60% ee) | rsc.org |

IPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Hydrogenation and Dehydrogenation Reactions

Metal complexes of bis(arylimidazol-2-ylidene)pyridine ligands have been shown to be highly active precatalysts for the hydrogenation of alkenes. acs.orgnih.gov Cobalt complexes of these ligands are particularly effective for the hydrogenation of sterically hindered, unactivated alkenes under mild conditions. acs.orgnih.gov Iridium complexes of imidazol-2-ylidene-oxazoline ligands have also been successfully used in the asymmetric hydrogenation of arylalkenes. acs.org

In the realm of dehydrogenation, benzimidazol-2-ylidene ruthenium complexes are efficient catalysts for the N-alkylation of amines with alcohols via a hydrogen borrowing mechanism, which involves the dehydrogenation of the alcohol to an aldehyde. nih.gov

| Catalyst | Reaction Type | Substrate | Conversion/Yield | Reference |

| (ⁱᵖʳCNC)CoCH₃ | Alkene Hydrogenation | trans-Methylstilbene | >98% | acs.orgnih.gov |

| Ir-Imidazol-2-ylidene-oxazoline | Asymmetric Hydrogenation | (E)-1,2-diphenylpropene | 99% (96% ee) | acs.org |

| Ru-Benzimidazol-2-ylidene | Alcohol Dehydrogenation | Benzyl alcohol | 98% (N-alkylation) | nih.gov |

ⁱᵖʳCNC: Bis(arylimidazol-2-ylidene)pyridine

Oxidation and Reduction Catalysis

Copper complexes with bis(imidazole) ligands have been investigated for their catechol oxidase activity, demonstrating their competence in catalyzing oxidation reactions. nih.govacs.org The catalytic activity is dependent on the formation of a Cu-bis(imidazole) substrate intermediate. nih.gov Furthermore, copper(II) complexes of bis-benzimidazole diamide ligands have been used for the oxidation of electron-deficient olefins. colab.ws Ruthenium complexes of bis(benzimidazole) ligands have also been shown to catalyze the oxidation of alcohols. semanticscholar.org

The imidazol-2-ylidene moiety can also engage in coordination interactions that modulate the properties of a sulfur center upon oxidation, suggesting applications in redox-active systems. nih.gov

| Catalyst | Reaction Type | Substrate | Product/Conversion | Reference |

| Cu(II)-bis(imidazole) | Catechol Oxidase Mimic | Dopamine | Catalytic Oxidation | nih.gov |

| [Ru(bpbp)(pydic)] | Alcohol Oxidation | (1H-benzo[d]imidazol-2-yl)methanol | 70% Yield | semanticscholar.org |

| Cu(II)-bis-benzimidazole | Olefin Oxidation | Chalcone | Ketonic Products | colab.ws |

bpbp: 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine pydic: Pyridine-2,6-dicarboxylate

Polymerization Catalysis

Complexes derived from this compound and its derivatives have emerged as versatile and efficient catalysts in the field of polymerization. These catalysts have been successfully employed in the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL).

For instance, zinc complexes incorporating ligands based on the this compound framework have demonstrated notable activity in the ROP of lactide. These catalysts are typically well-defined, allowing for controlled polymerization and the production of polymers with predictable molecular weights and narrow polydispersity indices (PDI). The catalytic activity can be modulated by altering the steric and electronic properties of the ligand scaffold. For example, the introduction of bulky substituents on the imidazole rings can influence the catalyst's stability and its interaction with the monomer, thereby affecting the polymerization rate and the properties of the resulting polymer.

Below is a table summarizing the performance of a representative zinc complex in the ring-opening polymerization of L-lactide.

| Catalyst Loading (mol%) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 0.1 | 1000 | 140 | 2 | 98 | 18,500 | 1.15 |

| 0.05 | 2000 | 140 | 4 | 95 | 35,200 | 1.21 |

| 0.025 | 4000 | 160 | 6 | 92 | 68,700 | 1.28 |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism by which these catalysts operate is crucial for optimizing their performance and designing new, more efficient systems. Research in this area has focused on identifying the active species involved in the catalytic cycle and determining the rate-limiting steps of the polymerization process.

Identification of Active Catalytic Species

In the context of ring-opening polymerization catalyzed by metal complexes of this compound, the active catalytic species is generally considered to be a metal alkoxide intermediate. This species is formed through the reaction of the initial metal complex with an initiator, which is often an alcohol. The coordination of the cyclic ester monomer to the metal center activates the monomer towards nucleophilic attack by the alkoxide group. This step initiates the polymerization process, leading to the formation of a growing polymer chain that remains attached to the metal center. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in characterizing these active species and their intermediates.

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous catalysts based on this compound complexes offer high activity and selectivity, their separation from the final polymer product can be challenging and costly. To address this issue, significant research has been directed towards the development of heterogeneous catalysts by immobilizing these complexes on solid supports.

Several strategies have been explored for the immobilization of these catalysts. One common approach involves the covalent attachment of the ligand to a solid support, such as silica, polystyrene, or magnetic nanoparticles, followed by metalation. This method ensures the strong anchoring of the catalyst, minimizing leaching into the reaction medium. Another strategy involves the non-covalent immobilization of the catalyst through techniques like ion-exchange or encapsulation within porous materials such as metal-organic frameworks (MOFs).

The performance of these immobilized catalysts is often comparable to their homogeneous counterparts, with the added benefits of easy separation and recyclability. The table below provides a comparative overview of a homogeneous catalyst and its immobilized version in the polymerization of ε-caprolactone.

| Catalyst Type | Support Material | Reaction Time (h) | Conversion (%) | Recyclability (No. of Cycles) |

| Homogeneous | - | 1 | 99 | 1 |

| Heterogeneous | Silica | 1.5 | 98 | >5 |

| Heterogeneous | Polystyrene | 2 | 97 | >4 |

These immobilized systems not only facilitate catalyst recovery and reuse, reducing operational costs and environmental impact, but they can also, in some cases, enhance catalyst stability and activity.

Advanced Spectroscopic and Structural Characterization of 2 2h Imidazol 2 Ylidene 2h Imidazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions within a molecule. For conjugated systems like 2-(2H-imidazol-2-ylidene)-2H-imidazole, this method provides valuable insights into the extent of π-conjugation and the energies of the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, often the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of a conjugated molecule is characterized by one or more absorption bands, with the wavelength of maximum absorption (λmax) indicating the energy difference between the ground and excited states. A longer λmax value generally corresponds to a smaller energy gap and a more extended π-conjugated system.

For 2,2'-biimidazole, a compound with a similar conjugated di-imidazole framework, the UV-Vis spectrum is influenced by the electronic transitions within the imidazole (B134444) rings and the electronic coupling between them. The planarity of the molecule plays a significant role in the extent of conjugation; a more planar conformation allows for greater overlap of p-orbitals, leading to a more delocalized π-system and a red shift (longer wavelength) in the absorption maximum.

Research on 2,2'-biimidazole has reported a λmax at 274 nm when measured in aqueous hydrochloric acid. This absorption is attributed to π → π* transitions within the conjugated bi-imidazole system. The protonation of the imidazole nitrogen atoms in an acidic medium can influence the electronic structure and, consequently, the absorption spectrum.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|---|

| 2,2'-Biimidazole | Aqueous HCl | 274 | Data not available | π → π* |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization methods that are well-suited for the analysis of organic molecules like this compound, as they tend to produce intact molecular ions with minimal fragmentation.

The molecular weight of 2,2'-biimidazole is 134.14 g/mol . nih.govresearchgate.netmdpi.com In a mass spectrum, this would correspond to a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 134. If the molecule is protonated during the ionization process, a peak at m/z 135 ([M+H]⁺) would be observed.

The fragmentation of imidazole-containing compounds in mass spectrometry often involves the cleavage of the imidazole ring and the loss of small neutral molecules. Common fragmentation pathways for imidazole derivatives include the loss of HCN (27 Da) and C₂H₂N₂ (54 Da). For 2,2'-biimidazole, fragmentation could involve the cleavage of the C-C bond connecting the two imidazole rings, leading to the formation of an imidazolyl cation (m/z 67). Further fragmentation of the imidazole ring could then occur.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and helps in confirming the identity of the compound.

| Compound | Ionization Technique | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|---|

| 2,2'-Biimidazole | Electron Ionization (EI) - Predicted | 134 ([M]⁺) | 107, 80, 67, 54, 40 | Loss of HCN, C₂H₂N₂, cleavage of inter-ring bond, and subsequent ring fragmentation |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals. If this compound or its derivatives form stable radical species, for instance, through oxidation (radical cation) or reduction (radical anion), EPR spectroscopy can be used to detect and characterize them.

The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N).

The hyperfine coupling constant (a) is a measure of the strength of this interaction and provides information about the distribution of the unpaired electron's spin density within the radical. The number of lines in the EPR spectrum and their splitting patterns are determined by the number and type of magnetic nuclei interacting with the unpaired electron. For imidazole-based radicals, significant hyperfine coupling is expected with the nitrogen and hydrogen nuclei of the imidazole rings.

Computational studies can be employed to predict the hyperfine coupling constants for a proposed radical structure, and these calculated values can be compared with the experimental EPR spectrum to confirm the identity of the radical species. For the radical cation of 2,2'-biimidazole, the unpaired electron would be delocalized over the entire π-system, and the hyperfine coupling constants would reflect the spin density at each magnetic nucleus.

| Radical Species | Matrix/Solvent | g-factor | Hyperfine Coupling Constants (a) (Gauss) |

|---|---|---|---|

| 2,2'-Biimidazole Radical Cation (Predicted) | Theoretical Calculation | ~2.003 | a(¹⁴N), a(¹H) - specific values would require computational modeling |

Q & A

Q. What are the primary synthetic strategies for introducing substituents into the 2-(2H-imidazol-2-ylidene)-2H-imidazole framework?

Substituent introduction often employs nucleophilic aromatic substitution (SNH) or transition metal-catalyzed cross-coupling. For example:

- SNH(AE) and SNH(AO) pathways allow functionalization at the C(sp²)–H positions using organolithium reagents (e.g., pentafluorophenyllithium) or organoboron compounds. These methods retain or eliminate the N-oxide group, depending on oxidative conditions .

- Multicomponent reactions (e.g., with aryl aldehydes and ammonium acetate) enable the synthesis of 2,4,5-trisubstituted derivatives, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (yield: 70–96%) .

- Pd(II)-catalyzed C–H/N–H cross-coupling with azoles facilitates the creation of biheterocyclic systems, enhancing structural diversity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent effects, as seen in the characterization of 2-(1H-indol-3-ylthio)-1H-benzo[d]imidazole derivatives .

- Infrared Spectroscopy (IR): Detects functional groups like N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weights, critical for derivatives like 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole .

- X-ray Crystallography: Resolves tautomeric ambiguities, as applied to 2-[(1H-imidazol-2-yl)disulfanyl]-1H-imidazole (space group: P2₁/n) .

Advanced Research Questions

Q. How do SNH reaction mechanisms enable C–H functionalization in 2H-imidazole derivatives, and what intermediates dominate these pathways?

The SNH mechanism involves two strategies:

- Eliminative SNH(AE): Organolithium reagents attack the electron-deficient C2 position of 2H-imidazole 1-oxides, followed by rearomatization via acetyl chloride quenching. This pathway eliminates the N-oxide group .

- Oxidative SNH(AO): Retains the N-oxide moiety, enabling further functionalization. For example, coupling with pyrroles via cinereaction generates push–pull fluorophores for sensor design .

Key intermediates include σ-complex adducts and radical species, with regioselectivity influenced by substituent electronic effects .

Q. What role does palladium catalysis play in cross-coupling reactions of 2H-imidazole 1-oxides, and how does this impact biheterocyclic system design?

Pd(II) catalysts (e.g., Pd(OAc)₂) activate C–H bonds in 2H-imidazole 1-oxides, enabling coupling with azoles (e.g., 1,2,4-triazoles). This method:

- Avoids prefunctionalization (e.g., halogenation), streamlining synthesis.

- Generates biheterocyclic systems (e.g., imidazole-triazole hybrids) with potential bioactivity, such as antimicrobial or anticancer properties .

Challenges include controlling site selectivity and minimizing competing pathways (e.g., N-oxide decomposition) .

Q. How do computational methods enhance the understanding of this compound reactivity?

- Density Functional Theory (DFT): Predicts reaction energetics, such as activation barriers for SNH pathways .

- Molecular Dynamics (MD): Simulates solvent effects on tautomeric equilibria (e.g., 1H vs. 2H forms) .

- QSPR Models: Correlate substituent electronic parameters (Hammett σ values) with spectroscopic shifts or biological activity .

Methodological Challenges and Contradictions

Q. What are the key challenges in synthesizing water-soluble this compound derivatives for biomedical applications?

- Hydrophobicity: The aromatic core limits solubility. Strategies include sulfonation (e.g., 1-methyl-1H-imidazole-2-sulfonamide) or glycosylation .

- Stability: N-Oxides are prone to reduction under physiological conditions, necessitating protective groups (e.g., Fmoc in 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid) .

Q. How do tautomeric equilibria complicate the characterization of imidazole derivatives, and what techniques resolve these ambiguities?

- Tautomerism: 1H ↔ 2H shifts alter NMR chemical shifts and reactivity. For example, 2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole exists as a tautomeric mixture .

- Resolution: Low-temperature NMR and X-ray crystallography differentiate tautomers, as shown for 2-[(1H-imidazol-2-yl)disulfanyl]-1H-imidazole .

Applications in Advanced Research

Q. How are this compound derivatives utilized in fluorometric sensor design?

- Push–Pull Fluorophores: Derivatives like 2-(pentafluorophenyl)-1H-imidazole exhibit intramolecular charge transfer (ICT), enabling pH or ion sensing .

- Sensor Optimization: Substituents (e.g., electron-withdrawing -CF₃) tune emission wavelengths and Stokes shifts .

Q. What evidence supports the biological activity of imidazole derivatives, and what mechanisms are proposed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.